molecular formula C18H14 B14469830 Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- CAS No. 67237-38-1

Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro-

Cat. No.: B14469830
CAS No.: 67237-38-1
M. Wt: 230.3 g/mol
InChI Key: JURYTAHXWYUYDV-UHFFFAOYSA-N
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Description

Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- is a complex organic compound with the molecular formula C18H14 It is characterized by its unique structure, which includes multiple aromatic rings and four-membered rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, high temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process includes the purification of the final product through techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures, specific solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield quinones or other oxygenated derivatives, while reduction reactions may produce fully saturated hydrocarbons.

Scientific Research Applications

Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their reactivity.

    Biology: Researchers investigate its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dicyclobuta(b,h)phenanthrene, 1,2,7,8-tetrahydro-: This compound has a similar structure but differs in the position of the hydrogen atoms and the arrangement of the rings.

    Phenanthrene: A simpler polycyclic aromatic hydrocarbon with fewer rings and a different arrangement of atoms.

Uniqueness

Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- is unique due to its specific arrangement of aromatic and four-membered rings, which imparts distinctive chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

67237-38-1

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

pentacyclo[10.6.0.02,9.03,6.014,17]octadeca-1(18),2(9),3(6),7,10,12,14(17)-heptaene

InChI

InChI=1S/C18H14/c1-2-12-3-6-15-9-13-4-5-14(13)10-17(15)18(12)16-8-7-11(1)16/h1-3,6,9-10H,4-5,7-8H2

InChI Key

JURYTAHXWYUYDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC3=C2C4=CC5=C(CC5)C=C4C=C3

Origin of Product

United States

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